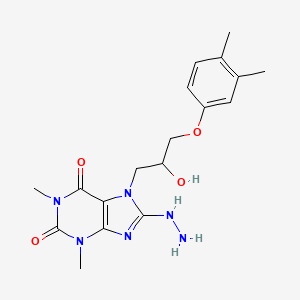
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals. The presence of multiple functional groups, such as the hydrazinyl and hydroxypropyl groups, suggests that this compound could participate in a variety of chemical reactions, making it a versatile candidate for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
-
Formation of the Purine Core: : The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and cyanoacetic acid. These reactions often require acidic or basic conditions and elevated temperatures to facilitate ring closure.
-
Introduction of the Dimethylphenoxy Group: : The 3,4-dimethylphenoxy group can be introduced via a nucleophilic substitution reaction. This step might involve the reaction of a halogenated purine intermediate with 3,4-dimethylphenol in the presence of a base such as potassium carbonate.
-
Attachment of the Hydroxypropyl Group: : The hydroxypropyl group can be added through an epoxide ring-opening reaction. This involves reacting the purine intermediate with an epoxide, such as glycidol, under basic conditions.
-
Hydrazinyl Group Addition: : The final step involves the introduction of the hydrazinyl group. This can be achieved by reacting the intermediate with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The hydroxypropyl group can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The hydrazinyl group can be reduced to form an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
-
Substitution: : The dimethylphenoxy group can participate in nucleophilic aromatic substitution reactions, especially if activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Conversion of the hydrazinyl group to an amine.
Substitution: Replacement of the dimethylphenoxy group with a nucleophile.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s purine core suggests potential interactions with nucleic acids and enzymes. It could be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine
The compound’s structure indicates potential pharmacological activity. It could be investigated for its effects on various biological targets, such as kinases or receptors, and might serve as a lead compound in drug discovery.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to polymers or other industrial products.
作用机制
The mechanism of action of 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. The purine core could interact with nucleotide-binding sites on enzymes, potentially inhibiting their activity. The hydrazinyl group might form covalent bonds with active site residues, leading to irreversible inhibition. The hydroxypropyl group could enhance solubility and facilitate cellular uptake.
相似化合物的比较
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A bronchodilator used in the treatment of respiratory diseases.
Allopurinol: A xanthine oxidase inhibitor used to treat gout.
Uniqueness
Compared to these compounds, 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione features a unique combination of functional groups that could confer distinct biological activities. Its hydrazinyl group, in particular, sets it apart from other purine derivatives, potentially offering novel mechanisms of action and therapeutic applications.
属性
IUPAC Name |
7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-10-5-6-13(7-11(10)2)28-9-12(25)8-24-14-15(20-17(24)21-19)22(3)18(27)23(4)16(14)26/h5-7,12,25H,8-9,19H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVHGOOGVFEVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NN)N(C(=O)N(C3=O)C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2621317.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,3-dimethylbutanamide](/img/structure/B2621318.png)
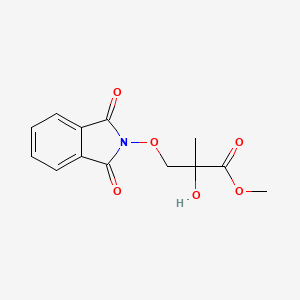
![tert-butyl (3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/structure/B2621324.png)
![3'-(4-Bromophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2621326.png)
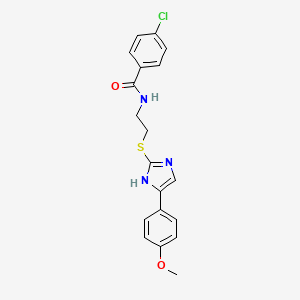
![methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B2621328.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2621329.png)
![Ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2621332.png)
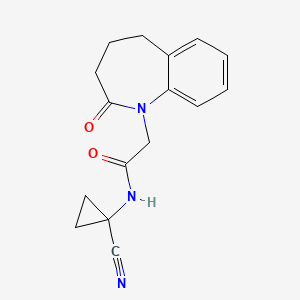
![N-cyclopentyl-4-methyl-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2621334.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2621337.png)
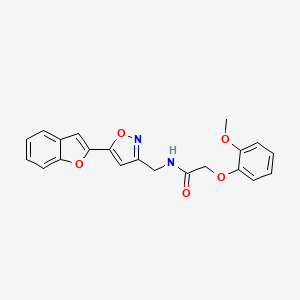
![tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate](/img/structure/B2621339.png)
